molecular formula C23H24N2O5 B11343610 4-methoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

4-methoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11343610
M. Wt: 408.4 g/mol
InChI Key: QARHFSDRUHFAKQ-UHFFFAOYSA-N
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Description

4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and a trimethoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For instance, the methoxy group can be introduced through the reaction of a suitable precursor with methanol under acidic or basic conditions.

    Coupling Reactions: These reactions are used to form carbon-carbon bonds between aromatic rings. Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed to link the pyridinyl and trimethoxyphenyl groups to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: These are used for small to medium-scale production, where precise control over reaction parameters is required.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as improved reaction efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, Nucleophiles, Electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-METHOXY-PHENYL)-1-PYRIDIN-4-YL-PROPENONE: A compound with a similar structure but different functional groups.

    N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE: Lacks the methoxy group present in the target compound.

Uniqueness

4-METHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

4-methoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H24N2O5/c1-27-18-10-8-17(9-11-18)23(26)25(21-7-5-6-12-24-21)15-16-13-19(28-2)22(30-4)20(14-16)29-3/h5-14H,15H2,1-4H3

InChI Key

QARHFSDRUHFAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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